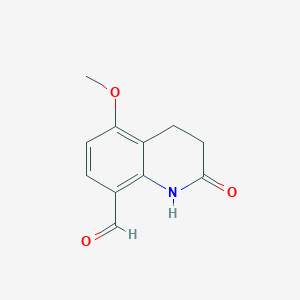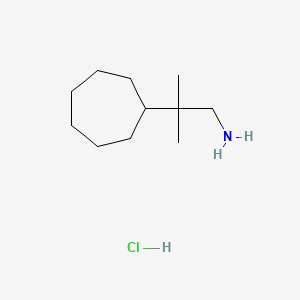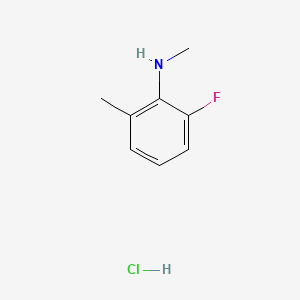
2-fluoro-N,6-dimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N,6-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring, along with an aniline group. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N,6-dimethylaniline hydrochloride typically involves the fluorination of N,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorine-containing compound is used to introduce the fluorine atom into the aromatic ring. The reaction is usually carried out under controlled conditions to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve high yields and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N,6-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom or the aniline group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N,6-dimethylaniline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-fluoro-N,6-dimethylaniline hydrochloride involves its interaction with molecular targets and pathways in biological systems. The fluorine atom and the aniline group play crucial roles in its reactivity and binding to specific targets. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
2-Fluoroaniline: An aromatic amine with a fluorine atom attached to the benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2-fluoro-N,6-dimethylaniline hydrochloride is unique due to the presence of both a fluorine atom and two methyl groups on the benzene ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds. The fluorine atom enhances the compound’s reactivity and stability, while the methyl groups influence its electronic and steric properties.
Eigenschaften
CAS-Nummer |
2901096-04-4 |
|---|---|
Molekularformel |
C8H11ClFN |
Molekulargewicht |
175.63 g/mol |
IUPAC-Name |
2-fluoro-N,6-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-4-3-5-7(9)8(6)10-2;/h3-5,10H,1-2H3;1H |
InChI-Schlüssel |
FQLWWRBKAIAYPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


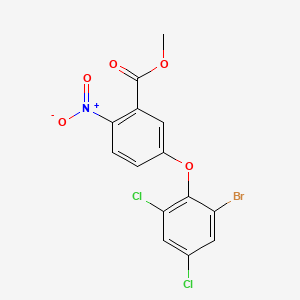

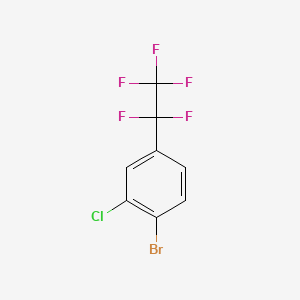
![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)

![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)

